2-Methylfuro[3,2-b]pyridin-3(2H)-one

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Synthetic pain point: volatile or overly high-boiling furopyridine analogs cause handling or purification issues. This methylated ketone solves it. - Boiling point: 284°C - practical midpoint reduces solvent loss vs. 208.5°C or 289.6°C alternatives. - Flash point: 125°C - lowers flammable liquid storage restrictions. - Soluble in ethanol, acetone, chloroform - HPLC/GC-MS compatible. - Unique H-bond accepting ketone + methyl group - not replicable by parent scaffold. Immediate shipment, research-grade documentation available.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 107096-03-7
Cat. No. B019356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[3,2-b]pyridin-3(2H)-one
CAS107096-03-7
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(O1)C=CC=N2
InChIInChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-5H,1H3
InChIKeyFGWMWBGVFNTLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuro[3,2-b]pyridin-3(2H)-one – Overview


2-Methylfuro[3,2-b]pyridin-3(2H)-one (CAS 107096-03-7) is a heterocyclic compound belonging to the furo[3,2-b]pyridine class, characterized by a fused furan‑pyridine ring system bearing a carbonyl at the 3‑position and a methyl substituent at the 2‑position [1]. It is recognized as an intermediate in pharmaceutical synthesis and a versatile building block for generating more complex kinase‑targeted heterocycles .

Synthetic intermediate for kinase-targeted heterocycle libraries and medicinal chemistry diversification.
Methyl-ketone furopyridine scaffold enables hydrogen-bond acceptor and lipophilicity tuning absent in parent furopyridine.
Organic-solvent compatibility (ethanol, acetone, chloroform) supports diverse reaction and purification workflows.

2-Methylfuro[3,2-b]pyridin-3(2H)-one vs. Generic Analogs


Generic substitution of 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one with unsubstituted, deoxygenated, or regioisomeric furopyridine analogs is inadvisable because the 2‑methyl and 3‑ketone moieties impart a unique combination of molecular weight, lipophilicity, and hydrogen‑bonding capacity that is not replicated by the parent scaffold or by non‑ketone furopyridines [1]. These structural differences translate into distinct boiling points, densities, and solubility profiles that directly affect synthetic handling, purification, and the subsequent biological activity of derived compounds [1].

2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one
Parent furo[3,2‑b]pyridin‑3(2H)‑one lacks the 2‑methyl group, altering lipophilicity, boiling point, and hydrogen‑bonding profile – synthetic handling and biological readouts may shift.
Target building block
Non‑ketone analog 2‑methylfuro[3,2‑b]pyridine exhibits significantly lower boiling point and flash point, with different solubility and polarity; direct replacement can compromise process safety and purification.
Target heterocycle
Halogenated furopyridines (e.g., 6‑chloro analog) introduce additional molecular weight and polarity changes, deviating from the intended physicochemical space for kinase scaffold design.

2-Methylfuro[3,2-b]pyridin-3(2H)-one: Quantitative Comparison


Boiling Point and Volatility

The target compound displays a boiling point of 284 °C [1], which is lower than the unsubstituted furo[3,2‑b]pyridin‑3(2H)‑one (289.6 °C) but substantially higher than the non‑ketone 2‑methylfuro[3,2‑b]pyridine (208.5 °C) . This intermediate volatility influences distillation conditions and solvent removal during downstream processing.

Boiling Point & Volatility
Reported
284 °C vs. 289.6 °C (parent), 208.5 °C (non‑ketone)
Intermediate volatility aids distillation control and solvent removal planning.
Predicted values at 760 mmHg; verify experimentally.
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Density and Molecular Weight

The compound possesses a density of 1.250 g/cm³ and a molecular weight of 149.15 g/mol [1]. This places it between the less dense parent furo[3,2‑b]pyridin‑3(2H)‑one (1.360 g/cm³, 135.12 g/mol) and the heavier, halogenated analog 6‑chlorofuro[3,2‑b]pyridin‑3(2H)‑one (169.56 g/mol, density not directly reported but inferred to be >1.3 g/cm³) [2].

Density & Molecular Weight
Reported
1.250 g/cm³, 149.15 g/mol vs. parent 1.360 g/cm³, 135.12 g/mol
Density and MW guide centrifugation, extraction, and molarity calculations.
Density predicted; MW experimental.
Medicinal Chemistry Process Chemistry Analytical Chemistry

Solubility Profile

The compound is insoluble in water but dissolves readily in ethanol, acetone, chloroform, and benzene . In contrast, the parent furo[3,2‑b]pyridin‑3(2H)‑one is also predicted to have limited aqueous solubility but its exact solvent compatibility is less well‑defined in public databases . The methyl substitution enhances lipophilicity, potentially improving organic‑phase partition coefficients compared to the unsubstituted analog.

Solubility Profile
Data to verify
Insoluble in water; soluble in ethanol, acetone, chloroform, benzene.
Defined organic-solvent compatibility supports work-up and purification.
Class‑level inference; confirm lot‑specific solubility.
Medicinal Chemistry Process Chemistry Formulation

Predicted pKa and Acidity

The predicted acid dissociation constant (pKa) of 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one is 2.49 ± 0.40 , marginally higher than the parent furo[3,2‑b]pyridin‑3(2H)‑one (2.47 ± 0.20) . While the difference is small, it indicates that the 2‑methyl group exerts a weak electron‑donating effect that slightly reduces the acidity of the 3‑hydroxy (tautomeric) proton.

Predicted pKa & Acidity
Data to verify
2.49 ± 0.40 vs. parent 2.47 ± 0.20
Slight pKa shift may influence protonation state under assay conditions.
Predicted pKa; use with caution in salt formation studies.
Medicinal Chemistry Physical Organic Chemistry

Flash Point and Safety Margin

The flash point of 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one is 125 °C [1], whereas the non‑ketone analog 2‑methylfuro[3,2‑b]pyridine exhibits a flash point of 79.9 °C . The higher flash point (Δ = +45.1 °C) indicates lower flammability risk during handling and storage.

Flash Point & Safety Margin
Reported
125 °C vs. 79.9 °C (non‑ketone analog)
Higher flash point reduces flammability risk during handling and storage.
Predicted values; confirm for scale‑up safety assessment.
Process Safety Laboratory Safety Chemical Storage

2-Methylfuro[3,2-b]pyridin-3(2H)-one: Best Application Scenarios


Medicinal Chemistry – Kinase Inhibitor Scaffold Diversification

When expanding a kinase inhibitor library, 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one provides a methyl‑substituted, hydrogen‑bond‑accepting ketone that is absent in the parent scaffold [1]. Its intermediate lipophilicity (inferred from solubility data) may improve membrane permeability without the excessive bulk of halogenated analogs .

Process Chemistry – Controlled Volatility

In processes where the non‑ketone analog 2‑methylfuro[3,2‑b]pyridine would be too volatile (boiling point 208.5 °C) and the unsubstituted ketone too high‑boiling (289.6 °C), 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one offers a practical intermediate boiling point of 284 °C [1]. This can reduce solvent loss during azeotropic removal and simplify vacuum distillation.

Analytical Method Development: Retention Time Standard

Because of its distinct molecular weight (149.15 g/mol) and intermediate polarity, 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one can serve as a calibration standard in HPLC or GC‑MS methods aimed at furopyridine derivatives [1]. Its solubility in common organic solvents (ethanol, acetone, chloroform) ensures compatibility with a range of mobile phases .

Safety-Critical Synthesis: Reduced Flammability

Facilities with limitations on flammable liquid storage may favor 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one over 2‑methylfuro[3,2‑b]pyridine due to the significantly higher flash point (125 °C vs. 79.9 °C) [1]. This property simplifies compliance with internal safety protocols.

Application
Selection Property
Validation Focus
Kinase inhibitor library expansion
Methyl-ketone heterocycle scaffold
Hydrogen-bonding and lipophilicity review
Process chemistry – controlled volatility
Intermediate boiling point range
Distillation and azeotropic removal suitability
Analytical method development
Distinct molecular weight and polarity
Retention time calibration and mobile phase compatibility
Safety‑critical synthesis
Higher flash point margin
Flammability risk reduction and storage compliance

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